2-(But-2-yn-1-yloxy)-5-chloropyrimidine
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Overview
Description
Scientific Research Applications
Tautomerism in Nucleic Acid Bases
Research into the tautomerism of nucleic acid bases, such as purine and pyrimidine, highlights the significant role these molecules play in biological systems. Tautomerism can affect the stability of tautomeric forms, impacting nucleic acid base interactions with their environment. This process is crucial for understanding DNA replication and mutation mechanisms. Studies involving compounds related to pyrimidine, including chloropyrimidines, offer insights into how environmental interactions can influence nucleic acid stability and function (Person et al., 1989).
Anticancer Properties of Pyrimidine Derivatives
Pyrimidine derivatives have been extensively studied for their anticancer properties. These compounds, including various scaffolds containing pyrimidine units, show promise in targeting cancer through different mechanisms. The diversity of anticancer activities reported in patent literature underscores the potential of pyrimidine-based compounds in developing new therapeutic agents (Kaur et al., 2014).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil, are cornerstone treatments for various cancers. The incorporation of fluorine atoms into pyrimidine rings enhances the therapeutic efficacy of these compounds. Research into the synthesis, metabolism, and biological effects of fluorinated pyrimidines continues to offer valuable insights into improving cancer treatment strategies, demonstrating the critical role of pyrimidine modifications in medicinal chemistry (Gmeiner, 2020).
Pyrimidine Scaffolds in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its broad range of medicinal properties, showcasing the versatility of pyrimidine derivatives in drug discovery. These compounds exhibit anticancer, CNS-modulating, anti-infectious, and anti-inflammatory activities, among others. The ongoing synthesis and SAR studies of pyrazolo[1,5-a]pyrimidine derivatives point to the significant potential of pyrimidine cores in the development of new pharmacologically active molecules (Cherukupalli et al., 2017).
Anti-inflammatory Activities of Pyrimidines
Pyrimidine derivatives also play a crucial role in the development of anti-inflammatory drugs. Their ability to inhibit the expression and activities of key inflammatory mediators offers a pathway for treating various inflammatory conditions. The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives are critical for designing new compounds with potent anti-inflammatory effects and minimal toxicity (Rashid et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to target theDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursor forms of certain proteins, such as growth factors, cytokines, and cell adhesion molecules, into their mature forms .
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its target protein (like adam17) and modulate its activity . The exact nature of this interaction and the resulting changes in the target protein’s function would need further investigation.
Biochemical Pathways
Given the potential target of this compound (adam17), it could be involved in various cellular processes, including inflammation, cell proliferation, and cell migration . The downstream effects of these pathways would depend on the specific context of the cell type and the physiological or pathological state of the organism.
Result of Action
Based on the potential target of this compound (adam17), it could potentially modulate various cellular processes, including inflammation, cell proliferation, and cell migration .
Action Environment
Factors such as ph, temperature, presence of other interacting molecules, and the specific cellular environment could potentially influence the action of this compound .
Properties
IUPAC Name |
2-but-2-ynoxy-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOXLEPOXOOQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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